Sulfamide, N-(5,6-dihydro-2H-1,4-oxazin-3-yl)-
Description
Sulfamide, N-(5,6-dihydro-2H-1,4-oxazin-3-yl)-, is a cyclic sulfamide derivative characterized by a six-membered 1,4-oxazin ring fused to a sulfamide moiety. The 5,6-dihydro-2H-1,4-oxazin ring introduces conformational constraints that may enhance binding specificity in biological systems. This compound’s structure combines the sulfamide pharmacophore—a key functional group in drug discovery—with a heterocyclic scaffold, making it a candidate for antiviral and enzyme-targeting applications .
Properties
Molecular Formula |
C4H9N3O3S |
|---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
5-(sulfamoylamino)-3,6-dihydro-2H-1,4-oxazine |
InChI |
InChI=1S/C4H9N3O3S/c5-11(8,9)7-4-3-10-2-1-6-4/h1-3H2,(H,6,7)(H2,5,8,9) |
InChI Key |
NMVPHHFHDZFLBX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=N1)NS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamide, N-(5,6-dihydro-2H-1,4-oxazin-3-yl)- typically involves the reaction of sulfamic acid derivatives with 1,4-oxazine precursors. One common method includes the use of a condensation reaction between a sulfamide and a 1,4-oxazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sulfamide, N-(5,6-dihydro-2H-1,4-oxazin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Sulfamide, N-(5,6-dihydro-2H-1,4-oxazin-3-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sulfamide, N-(5,6-dihydro-2H-1,4-oxazin-3-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclic Sulfamide Derivatives
- Cyclic Sulfamide (Structure I, Fig. 1 in ): Features a morpholine ring fused to the sulfamide group. This derivative exhibits low micromolar antiviral activity against noroviruses. However, its activity is inferior to acyclic analogs, likely due to reduced flexibility and steric hindrance .
Thiazine Derivatives
- 3,6-Dihydro-2H-1,3-thiazine-2-thiones: Contain a dithiocarbamate group instead of sulfamide. These compounds are used in agrochemicals (e.g., pesticides) and as intermediates for thioureas and amidines .
- N-(4-Methylphenyl)-5,6-dihydro-2H-1,4-thiazin-3-amine hydrobromide : A structurally related thiazin-3-amine derivative. While its pharmacological properties are uncharacterized, its commercial availability highlights interest in thiazine scaffolds for early-stage drug discovery .
Pharmacological Activity
- Antiviral Activity: Cyclic sulfamide (Structure I): EC₅₀ = 10–50 µM against norovirus replicons . Acyclic sulfamide analogs (e.g., compound 6d): EC₅₀ = 0.5–2 µM, demonstrating enhanced flexibility and potency . N-(5,6-dihydro-2H-1,4-oxazin-3-yl)-sulfamide: Predicted activity based on structural similarity but requires empirical validation.
Agrochemical Applications :
Physicochemical Properties
- Hydrogen-Bonding Capacity : Sulfamide moieties in N-(5,6-dihydro-2H-1,4-oxazin-3-yl)-sulfamide enable strong interactions with proteases or viral polymerases, unlike thiazine dithiocarbamates .
Biological Activity
Sulfamide, N-(5,6-dihydro-2H-1,4-oxazin-3-yl)- (CAS Number: 2229640-57-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The molecular formula of Sulfamide, N-(5,6-dihydro-2H-1,4-oxazin-3-yl)- is , with a molecular weight of 179.20 g/mol. The structural characteristics of this compound suggest potential interactions with biological targets due to its unique oxazine ring system.
Research indicates that compounds containing the 1,4-oxazine structure can act as inhibitors for specific enzymes. For instance, studies have shown that certain oxazine derivatives exhibit inhibition against β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. The inhibition mechanism involves binding to the active site of BACE1, which is facilitated by the protonation of the oxazine nitrogen in acidic environments typical of endosomal compartments .
Antimicrobial Activity
Sulfamide derivatives have been evaluated for their antimicrobial properties. In vitro studies demonstrated that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural motifs showed zones of inhibition ranging from 16 mm to 29 mm against various bacterial strains such as Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .
| Compound | Gram-Negative Activity (Zone of Inhibition in mm) | Gram-Positive Activity (Zone of Inhibition in mm) |
|---|---|---|
| 6a | 16 | 18 |
| 6b | 18 | 19 |
| 6e | 29 | 24 |
| Ciprofloxacin | 28 | 26 |
Neuroprotective Effects
The neuroprotective potential of Sulfamide has also been explored through its ability to inhibit BACE1. In cellular assays using neuroblastoma cell lines, compounds similar to Sulfamide demonstrated promising results in reducing amyloid-beta production, a hallmark of Alzheimer’s pathology .
Case Studies
In a recent study focusing on the pharmacological profiling of oxazine derivatives, several compounds were synthesized and tested for their metabolic stability and binding affinities. The study revealed that these compounds maintained good stability in liver microsomes and exhibited low plasma protein binding, indicating favorable pharmacokinetic properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for synthesizing N-(5,6-dihydro-2H-1,4-oxazin-3-yl)sulfamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Employ factorial design experiments to systematically vary parameters such as temperature, catalyst loading, and solvent polarity. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates/purified products using H/C NMR spectroscopy. For optimization, use response surface methodology (RSM) to identify ideal conditions .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of N-(5,6-dihydro-2H-1,4-oxazin-3-yl)sulfamide?
- Methodological Answer : Use H NMR to verify hydrogen environments (e.g., sulfamide NH and oxazine ring protons), C NMR for carbon backbone validation, and IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretching). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Cross-reference spectral data with PubChem entries for validation .
Q. What in vitro assays are suitable for preliminary evaluation of enzyme inhibitory activity in sulfamide derivatives?
- Methodological Answer : Fluorescence-based assays (e.g., fluorogenic substrates for proteases) or colorimetric assays (e.g., Ellman’s reagent for cholinesterases) can measure IC values. Ensure consistent buffer conditions (pH, ionic strength) and include positive controls (e.g., known inhibitors) to validate experimental setups .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of N-(5,6-dihydro-2H-1,4-oxazin-3-yl)sulfamide in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate electrophilic Fukui indices and frontier molecular orbitals. Compare predicted reaction pathways (e.g., SN1 vs. SN2 mechanisms) with experimental kinetic data. Software like Gaussian or ORCA can model transition states and activation energies .
Q. What methodological strategies resolve contradictions in reported biological activity data for sulfamide derivatives across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, assay pH, or solvent effects). Use multivariate regression to isolate key factors influencing activity. Validate findings via orthogonal assays (e.g., surface plasmon resonance vs. enzymatic assays) to confirm target engagement .
Q. How do solvent polarity and proticity influence the hydrolytic stability of N-(5,6-dihydro-2H-1,4-oxazin-3-yl)sulfamide under varying pH conditions?
- Methodological Answer : Perform kinetic studies in buffered solutions (pH 2–12) using HPLC to quantify degradation products. Compare rates in polar aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents. Apply Arrhenius plots to determine activation energy and infer degradation mechanisms (e.g., acid-catalyzed hydrolysis) .
Q. Which advanced chromatographic techniques enable enantiomeric resolution of stereoisomers in sulfamide-oxazine derivatives?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or supercritical fluid chromatography (SFC) can separate enantiomers. Optimize mobile phase composition (e.g., n-hexane/isopropanol with 0.1% trifluoroacetic acid) and compare retention times with racemic standards. Circular dichroism (CD) spectroscopy confirms absolute configuration .
Methodological Notes
- Experimental Design : Align synthesis and characterization workflows with CRDC subclass RDF2050108 (process control and simulation) to ensure reproducibility .
- Theoretical Frameworks : Ground mechanistic studies in transition-state theory or molecular docking models to link experimental observations to predictive frameworks .
- Data Validation : Cross-reference spectral and assay data with peer-reviewed literature to mitigate biases from non-reproducible sources (e.g., commercial databases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
